2-Amino-6-fluoropyridine
Overview
Description
2-Amino-6-fluoropyridine (2-AFP) is an important molecule in the field of medicinal chemistry. It is a heterocyclic compound with a pyridine ring, an amine group, and a fluorine atom. 2-AFP has a wide range of applications in the synthesis of drugs, pesticides, and other compounds. It is also used as a building block for the synthesis of various other compounds. In addition, 2-AFP is a valuable tool for studying the structure and function of proteins and other molecules.
Scientific Research Applications
2-Fluoropyridine N-oxide's reactions with amino acids provide a route for stepwise N-terminal analysis of peptides and for carboxy-activation, with implications for peptide research (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).
2-Amino-5-fluoropyridine, a structural analog, is significant in synthesizing peptide deformylas inhibitors, highlighting its importance in drug development (Chen Ying-qi, 2008).
The synthesis of 2-Amino-5-fluoropyridine from 2-acetamido-5-aminopyridine through a series of reactions, including diazotization and hydrolysis, reveals its versatility in chemical synthesis (Huang Gang, 2006).
Pyridyliodonium salts have been shown to facilitate the introduction of fluorine into various positions on the pyridine ring, a process significant in medical imaging, particularly Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).
Novel syntheses of 2-Amino-5-fluoropyridine and related compounds have been developed, demonstrating the chemical flexibility and potential applications in various fields, including medicinal chemistry (Hand & Baker, 1989).
The development of 4-fluoropyridines based on 2-fluoroallylic alcohols, where 2-fluoroallylic alcohols were transformed into various compounds including N-aroyl-substituted 2-amino-4-fluoro-2-methyl- or 2-amino-4-fluoro-2-phenylalk-4-enoic acids, demonstrates the compound's utility in creating structurally diverse molecules (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Studies on the mechanism of gas phase fluorination of 2-aminopyridine to 2-fluoropyridine using DFT method reveal insights into the chemical transformations and reaction pathways important for chemical synthesis and theoretical chemistry (He Guang & Pang Kai, 2009).
Catalyst-free amination of 2-fluoropyridine with adamantane amines showcases the potential for developing new chemical reactions and compounds (Abel et al., 2015).
N-substitution of aminoterpyridine fluorophores, where the fluorescence properties of various N-alkyl and N-phenyl derivatives of aminoterpyridines were studied, indicates the role of 2-Amino-6-fluoropyridine in fluorescence studies (Cheon, Mutai, & Araki, 2007).
Safety and Hazards
2-Amino-6-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Mechanism of Action
Target of Action
2-Amino-6-fluoropyridine is a fluorinated building block . .
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used as synthons for pharmaceutical products , implying that they may play a role in various biochemical pathways depending on the specific drug they are incorporated into.
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Properties
IUPAC Name |
6-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALKVXCOUSWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375745 | |
Record name | 2-Amino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-32-6 | |
Record name | 2-Amino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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